1-[2-(2-Methoxyethylamino)-4-methyl-1,3-thiazol-5-yl]ethanone
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Overview
Description
1-[2-(2-Methoxyethylamino)-4-methyl-1,3-thiazol-5-yl]ethanone is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including drugs and natural products
Preparation Methods
The synthesis of 1-[2-(2-Methoxyethylamino)-4-methyl-1,3-thiazol-5-yl]ethanone typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-(2-Methoxyethylamino)-4-methyl-1,3-thiazol-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(2-Methoxyethylamino)-4-methyl-1,3-thiazol-5-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s thiazole ring is a key structural component in various biologically active molecules, making it useful in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It is used in the development of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methoxyethylamino)-4-methyl-1,3-thiazol-5-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-[2-(2-Methoxyethylamino)-4-methyl-1,3-thiazol-5-yl]ethanone include:
- 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone
These compounds share the thiazole ring structure but differ in their substituents, which can influence their chemical reactivity and biological activity
Properties
CAS No. |
794571-76-9 |
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Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
1-[2-(2-methoxyethylamino)-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C9H14N2O2S/c1-6-8(7(2)12)14-9(11-6)10-4-5-13-3/h4-5H2,1-3H3,(H,10,11) |
InChI Key |
XDFWDVTYLDNKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NCCOC)C(=O)C |
solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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